2-Oxo-2-phenoxyacetic acid

Description

Structural Classification and Nomenclature within Organic Chemistry

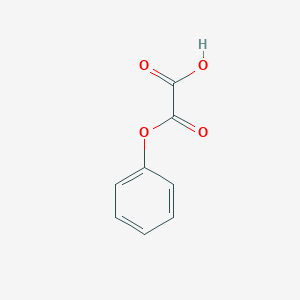

In the systematic nomenclature of organic chemistry, alpha-keto acids, also known as 2-oxoacids, are organic compounds that feature a carboxylic acid group and a ketone functional group located on the carbon atom adjacent (alpha) to the carboxyl group. wikipedia.orgtuscany-diet.net The term "phenoxy" indicates the presence of a phenyl group (C6H5) linked to the parent structure through an oxygen atom.

Therefore, 2-Oxo-2-phenoxyacetic acid is structurally defined by an acetic acid backbone where one of the alpha-carbon's hydrogen atoms is replaced by a phenoxy group (-OC6H5) and the other is double-bonded to an oxygen atom, forming the keto group. Its chemical formula is C8H6O4.

Significance of the α-Keto Acid Functional Group in Chemical Systems

The α-keto acid functional group is a versatile and reactive moiety that plays a crucial role in numerous chemical and biological processes. wikipedia.org Its chemical reactivity is characterized by the electrophilic nature of both the carboxyl carbon and the keto-carbonyl carbon, making it susceptible to nucleophilic attack. mdpi.com This group can participate in a variety of reactions, including:

Decarboxylation: The loss of carbon dioxide, often under thermal or catalytic conditions, to generate acyl species. researchgate.net

Esterification: Reaction with alcohols to form α-keto esters. mdpi.com

Nucleophilic Addition: The keto group can undergo addition reactions with various nucleophiles. mdpi.com

Redox Reactions: The keto group can be reduced to a hydroxyl group, and the carboxylic acid can be involved in various redox transformations. mdpi.com

This reactivity profile makes α-keto acids valuable intermediates in organic synthesis, serving as precursors for the formation of a wide range of other functional groups and molecular scaffolds. mdpi.comresearchgate.net

Overview of Phenoxyacetic Acid Derivatives in Modern Chemical Research

Phenoxyacetic acid and its derivatives are a well-established class of compounds in chemical research, recognized for their diverse applications. jetir.org They are utilized in the synthesis of pharmaceuticals, herbicides, and fungicides. jetir.orgmdpi.com The phenoxyacetic acid scaffold is a common structural motif in many biologically active molecules. jetir.org Researchers have extensively explored the synthesis and modification of phenoxyacetic acid derivatives to develop new compounds with tailored properties. jetir.orgresearchgate.net The ease of their synthesis and the potential for a wide range of pharmacological activities make them a continuing focus of investigation. jetir.org

Contextualization of this compound within Aromatic Alpha-Keto Acid Chemistry

Aromatic alpha-keto acids are a subclass of α-keto acids where the R group attached to the keto-carbonyl is an aromatic ring. rsc.org These compounds are important in both biological and synthetic chemistry. wikipedia.orgrsc.org For instance, phenylpyruvic acid is a key metabolite in the biochemical pathway of the amino acid phenylalanine. mdpi.com

This compound fits within this context as an aromatic alpha-keto acid where the aromatic system is a phenoxy group. Its chemistry is influenced by the electronic properties of the phenoxy ring, which can affect the reactivity of the α-keto acid moiety. The synthesis of aromatic α-keto acids can be achieved through various methods, including the oxidation of corresponding methyl ketones or α-hydroxy acids. google.comgoogle.com Research in this area continues to explore new synthetic routes and applications for these versatile chemical building blocks. rsc.orgsioc-journal.cn

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 46115-41-7 |

| Molecular Formula | C8H6O4 |

| Molecular Weight | 166.13 g/mol |

| Synonyms | Phenoxyglyoxylic acid |

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-2-phenoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWNBNDYTKPZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes for 2-Oxo-2-phenoxyacetic Acid

The direct formation of the this compound structure can be approached through several pathways, primarily involving radical-based reactions or the oxidation of suitable precursor molecules.

The synthesis of α-keto acids through radical pathways is an area of active research, though much of the recent literature focuses on the generation of acyl radicals from α-keto acids rather than their direct synthesis. acs.orgmdpi.comsioc-journal.cn These acyl radicals are valuable intermediates for forming new carbon-carbon bonds. acs.org For instance, visible-light photoredox catalysis is a common method to initiate the decarboxylation of α-keto acids to produce acyl radicals. acs.orgmdpi.com

Hypothetically, a radical-based synthesis of this compound could be envisioned through processes like the radical oxidation of phenoxyacetic acid. Studies on the oxidation of phenoxyacetic acid by hydroxyl radicals have shown that radical species can be formed at the methylene (B1212753) carbon, although this often leads to degradation products under strong oxidative conditions. acs.org A controlled radical oxidation could potentially yield the desired α-keto acid.

A more established and direct route to α-keto acids, including this compound, is the oxidation of precursor molecules. Several classes of compounds can serve as substrates for these transformations.

Oxidation of α-Hydroxy Acids: The chemoselective oxidation of α-hydroxy acids is a primary method for preparing α-keto acids. organic-chemistry.orgmdpi.com For the target molecule, this would involve the oxidation of 2-hydroxy-2-phenoxyacetic acid. Catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO), a nitroxyl (B88944) radical, in the presence of a co-oxidant like molecular oxygen, are effective for this transformation. organic-chemistry.org Bismuth-based catalysts have also been shown to facilitate the aerobic oxidative dehydrogenation of α-hydroxy acids under mild conditions. mdpi.com

Oxidation of Alkenes: A recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient oxidation of various alkenes to their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgorganic-chemistry.org This suggests that a precursor like 1-phenoxy-1-ethene could potentially be converted to this compound.

Oxidation of the Methylene Group: Direct oxidation of the methylene group in phenoxyacetic acid is a plausible route. The oxidation of phenoxyacetic acid using acid permanganate (B83412) (HMnO₄) has been studied, and while the primary product identified was not the α-keto acid, the study confirms the reactivity of the methylene position.

Radical-Mediated Approaches to α-Keto Acids

Synthesis of Key Precursors for this compound

The viability of the synthetic routes described above depends on the availability of key starting materials. The most logical and fundamental precursor is phenoxyacetic acid itself.

The standard synthesis of phenoxyacetic acid involves the reaction of phenol (B47542) with chloroacetic acid in the presence of a base, such as sodium hydroxide. organic-chemistry.orgfarmaciajournal.com The base deprotonates the phenol to the more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in a Williamson ether synthesis.

Another crucial precursor, particularly for derivatization, is phenoxyacetyl chloride. This acyl chloride is readily prepared from phenoxyacetic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). chemdad.com Phenoxyacetyl chloride is a moisture-sensitive liquid that serves as a highly reactive acylating agent for producing esters and amides. guidechem.comthermofisher.kr

Other potential precursors, such as 2-hydroxy-2-phenoxyacetic acid, can be synthesized by reacting phenol with glyoxylic acid.

Derivatization Strategies Employing the this compound Scaffold

The this compound molecule contains both a ketone and a carboxylic acid functional group, offering multiple sites for chemical modification. The carboxylic acid is a prime handle for derivatization through esterification and amide bond formation.

The carboxylic acid moiety of this compound can be converted to a wide range of esters. A modern and sustainable approach involves using Eosin Y as a multifunctional photoacid catalyst, which can be activated by visible light to catalyze the esterification of α-keto acids with various alcohols under mild conditions. chemrxiv.org The proposed mechanism involves a proton-coupled electron transfer (PCET) between the catalyst and the carboxylic acid. chemrxiv.org

More traditional methods for esterification are also applicable. These often involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by an alcohol.

Table 1: Selected Catalysts and Reagents for Esterification

| Catalyst/Reagent System | Description |

|---|---|

| Eosin Y / Visible Light | A photoacid catalyst for green and mild esterification of α-keto acids. chemrxiv.org |

| Phosphonitrilic Chloride (PNT) / N-methyl morpholine (B109124) (NMM) | Activates the carboxylic acid for coupling with phenols and other alcohols. farmaciajournal.com |

| Dicyclohexylcarbodiimide (DCC) | A common coupling agent that facilitates dehydration to form the ester bond. |

The synthesis of amide derivatives from this compound is a key transformation, as α-ketoamides are important structural motifs in medicinal chemistry. organic-chemistry.org A highly efficient, one-pot strategy for forming α-ketoamides from α-keto acids and amines utilizes ynamides as coupling reagents. organic-chemistry.orgacs.orgnih.gov This method proceeds under extremely mild conditions, tolerates a wide variety of functional groups, and provides high yields of the desired amide products. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through an oxoacyloxyenamide intermediate. organic-chemistry.org

In addition to this specialized method, a vast array of standard peptide coupling reagents can be employed to facilitate the condensation between this compound and an amine. These reagents work by activating the carboxyl group, thereby promoting the formation of the amide bond while often minimizing side reactions like racemization in chiral substrates. peptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples |

|---|---|

| Ynamides | N-(alkynyl)-sulfonamides or -amides, used for mild coupling of α-keto acids. organic-chemistry.org |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP. peptide.com |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU. peptide.com |

These derivatization strategies allow the this compound scaffold to be incorporated into a diverse library of molecules for further study and application.

Formation of Heterocyclic Scaffolds from this compound Derivatives

Derivatives of this compound serve as versatile building blocks in heterocyclic chemistry. The presence of multiple reactive sites—the ketone, the carboxylic acid (or its ester derivative), and the phenoxy ring—allows for a variety of cyclization strategies to construct a wide array of heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

A common synthetic route involves the conversion of the phenoxyacetic acid moiety into a more reactive intermediate, such as an acid hydrazide. For instance, phenoxyacetic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding phenoxyacetyl hydrazide. This hydrazide is a key intermediate for synthesizing several five-membered heterocycles.

One prominent application is the synthesis of 1,3,4-oxadiazoles. The condensation of phenoxyacetyl hydrazides with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.comutar.edu.myresearchgate.net This reaction proceeds through the formation of a diacylhydrazine intermediate which then undergoes cyclodehydration. biointerfaceresearch.com Similarly, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) derivatives, which can be cyclized to form 1,2,4-triazole-5-thiols or 1,3,4-thiadiazoles under different conditions. uobaghdad.edu.iqresearchgate.net

Another significant class of heterocycles synthesized from phenoxyacetic acid derivatives are pyridazinones. These six-membered rings can be formed through the reaction of α-keto acids with hydrazines. For example, the reaction of 4-(4-methylphenyl)-4-oxo-butanoic acid with phenylhydrazine (B124118) can yield pyridazinone derivatives. researchgate.net Furthermore, mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)-pyridazinone acids, can undergo [3+2] cycloaddition reactions to form complex pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.gov

Derivatives such as 2-(4-formyl-2-methoxyphenoxy)acetic acid are also used to build more complex heterocyclic structures. This aldehyde can be condensed with ketones to form chalcones, which are then reacted with acid hydrazides to generate pyrazoline-substituted phenoxyacetic acid derivatives. researchgate.netnih.govresearchgate.net These pyrazolines are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The table below summarizes various heterocyclic scaffolds synthesized from derivatives of the parent acid.

| Heterocyclic Scaffold | Starting Derivative | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Aryloxyacetic acid hydrazide | Aromatic acids, POCl₃ | researchgate.net |

| 1,3,4-Thiadiazole | Phenoxyacetic acid chalcone, Thiosemicarbazide | POCl₃ or Polyphosphoric acid (PPA) | researchgate.net |

| 1,2,4-Triazole-5-thiol | Phenoxyacetyl hydrazide, Phenyl isothiocyanate | NaOH | uobaghdad.edu.iq |

| Pyrazoline | 2-{4-[3-(Aryl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid (Chalcone) | Acid hydrazides | researchgate.netinnovareacademics.in |

| Pyridazinone | 4-Aryl-4-oxo-butanoic acid | Hydrazine hydrate or Phenylhydrazine | researchgate.net |

| Pyrrolo[1,2-b]pyridazine | 3(2H)-pyridazinone acid | Acetic anhydride (B1165640), Alkynes | nih.gov |

Conjugation Chemistry for Advanced Molecular Constructs

The chemical structure of this compound makes it a suitable linker for conjugation chemistry, enabling the assembly of advanced molecular constructs. Its carboxylic acid group provides a convenient handle for covalent attachment to other molecules, such as peptides, drugs, or solid supports, while the phenoxy group can be modified to tune the properties of the resulting conjugate.

A significant application of phenoxyacetic acid derivatives is in solid-phase synthesis. They can function as linkers to attach the initial building block to a resin support. For example, a phenoxyacetic acid-based linker has been used in the solid-phase synthesis of benzodiazepines. google.com In this context, the linker connects a 2-aminobenzophenone (B122507) derivative to the solid support, allowing for the subsequent construction of the benzodiazepine (B76468) ring system in a combinatorial fashion. google.com Similarly, Fmoc-protected phenoxyacetic acid derivatives are employed as linkers in solid-phase peptide synthesis (SPPS), facilitating the attachment of the first amino acid to the resin.

Beyond solid-phase synthesis, phenoxyacetic acid serves as a molecular scaffold for creating hybrid molecules with specific functions. In drug delivery, it can be used to conjugate hydrophobic drugs, such as paclitaxel, to enhance their solubility and modify their pharmacokinetic profiles. The carboxylic acid end of the linker can be coupled to an amino group on a drug or a targeting ligand.

This conjugation strategy is also employed to create novel therapeutic agents by linking two different pharmacophores together. For instance, phenoxyacetic acid has been used as a linker to couple different molecular fragments in the design of small molecules aimed at modulating biological processes involved in neurodegenerative diseases. unimi.it The coupling is typically achieved by activating the carboxylic acid group with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide bond with an amine-containing molecule. unimi.it This approach allows for the creation of hybrid compounds where the phenoxyacetic acid unit acts as a central bridge.

The table below details examples of advanced molecular constructs created using phenoxyacetic acid conjugation chemistry.

| Molecular Construct Type | Conjugated Molecules/Entities | Linker Functionality | Application | Reference |

|---|---|---|---|---|

| Resin-bound Benzodiazepine Precursor | 2-Aminobenzophenone and a solid support | Covalent attachment to solid phase | Combinatorial synthesis of benzodiazepines | google.com |

| Fmoc-protected Rink Amide Linker | Amino acids and resin matrices | Linker for solid-phase peptide synthesis (SPPS) | Peptide synthesis | |

| Drug-linker Conjugate | Hydrophobic drugs (e.g., paclitaxel) | Enhances solubility | Drug delivery systems | |

| Hybrid Small Molecule | Two different bioactive fragments | Scaffold for creating hybrid therapeutics | Modulation of neurodegenerative processes | unimi.it |

| Surface-bound Biomolecule | Biomolecules and surfaces | Attachment to surfaces | Development of biosensors and diagnostics |

Reaction Mechanisms and Chemical Transformations

Reactivity of the α-Keto Acid Moiety in 2-Oxo-2-phenoxyacetic Acid

The α-keto acid group is the most reactive part of the molecule, featuring two adjacent carbonyl functionalities that influence each other's chemical properties. The ketone group is electrophilic, while the carboxylic acid provides a site for deprotonation and decarboxylation.

The ketone carbonyl in this compound is an electrophilic center susceptible to attack by nucleophiles. libretexts.org This reactivity is characteristic of α-keto acids, which readily undergo nucleophilic addition reactions. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol product. libretexts.org

The reactivity of the carbonyl carbon is enhanced by the adjacent carboxylic acid group, which increases its electrophilic character. However, the reactivity is generally lower than that of aldehydes due to greater steric hindrance from the two substituents attached to the carbonyl carbon. libretexts.org A variety of nucleophiles can participate in these additions, including organometallic reagents, amines, and hydrides.

For instance, the reaction with water (hydration) is a reversible nucleophilic addition that can form a geminal diol. openstax.org While for many ketones the equilibrium favors the carbonyl form, α-keto acids often show a significant proportion of the hydrate (B1144303) form at equilibrium due to the electronic destabilization of the adjacent carbonyl groups. openstax.org

Table 1: Examples of Nucleophilic Addition Reactions at the α-Keto Carbonyl

| Nucleophile (:Nu) | Reaction Type | Intermediate | Final Product Type |

| H₂O | Hydration | Geminal diol alkoxide | Geminal diol |

| R-MgX (Grignard) | Grignard Reaction | Alkoxide | Tertiary alcohol |

| R₂CuLi (Gilman) | Conjugate Addition | Enolate | Keto-ester (after 1,4-addition) |

| :NH₃ / RNH₂ | Imine Formation | Hemiaminal | Imine |

| NaBH₄ / LiAlH₄ | Reduction | Alkoxide | α-Hydroxy acid |

This table represents general reactivity patterns for α-keto acids.

Oxidative decarboxylation is a key transformation for α-keto acids, involving the loss of carbon dioxide from the carboxyl group and oxidation of the molecule. wikipedia.org This process can occur through various chemical and biological mechanisms.

In biological systems, enzymes such as the pyruvate (B1213749) dehydrogenase complex (PDC) and branched-chain α-ketoacid dehydrogenase complex (BCKDC) catalyze the oxidative decarboxylation of α-keto acids. nih.govwikipedia.org These multi-enzyme complexes utilize a set of cofactors, including thiamine (B1217682) pyrophosphate (TPP), to facilitate the reaction. wikipedia.orgnih.govwikipedia.org The mechanism begins with the nucleophilic attack of TPP on the keto-carbonyl carbon, followed by decarboxylation. nih.govwikipedia.org

Chemical methods for oxidative decarboxylation often involve radical pathways. rsc.org The process can be initiated by a single electron transfer (SET) from the carboxylate to an oxidant, forming a carboxyl radical which then readily loses CO₂ to generate an alkyl radical. rsc.org Another pathway involves hydrogen atom abstraction (HAT) directly from the carboxylic acid. rsc.org

A biomimetic model system using an iron(II)-benzoylformate complex has been shown to mimic the function of α-ketoglutarate-dependent dioxygenases. rsc.org This complex can oxidatively convert phenoxyacetic acids into the corresponding phenols, suggesting that an iron(IV)-oxo species generated via oxidative decarboxylation of the coordinated keto-acid is the active oxidant. rsc.org This pathway is analogous to the enzymatic degradation of herbicides like 2,4-dichlorophenoxyacetic acid by the TfdA enzyme, which proceeds through hydroxylation to form an unstable hemiacetal that decomposes to a phenol (B47542) and glyoxylate. rsc.org

Nucleophilic Addition Reactions at the Carbonyl Center

Reactions Involving the Phenoxy Group

The phenoxy group links the reactive α-keto acid moiety to a stable aromatic ring. This ring can participate in its own set of characteristic reactions, influenced by the directing effects of the ether oxygen.

The phenoxy group acts as an activating group in electrophilic aromatic substitution (EAS) reactions. The oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. minia.edu.egorganicchemistrytutor.comwikipedia.org This activation effect makes the ring more reactive towards electrophiles than benzene (B151609) itself. minia.edu.eglumenlearning.com

This electron donation preferentially increases the electron density at the ortho and para positions relative to the ether linkage. organicchemistrytutor.com Consequently, the phenoxy group is an ortho, para-director, guiding incoming electrophiles to these positions. organicchemistrytutor.comlumenlearning.comchemistrysteps.com The general mechanism for EAS involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For ortho and para attack, an additional resonance structure can be drawn where the positive charge is stabilized by the ether oxygen, making these pathways more favorable than meta attack. organicchemistrytutor.com

Table 2: Directing Effects of the Phenoxy Group in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitrophenoxy)-2-oxoacetic acid, 2-(4-Nitrophenoxy)-2-oxoacetic acid |

| Halogenation | Br₂, FeBr₃ | 2-(2-Bromophenoxy)-2-oxoacetic acid, 2-(4-Bromophenoxy)-2-oxoacetic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-(2-Alkylphenoxy)-2-oxoacetic acid, 2-(4-Alkylphenoxy)-2-oxoacetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Acylphenoxy)-2-oxoacetic acid, 2-(4-Acylphenoxy)-2-oxoacetic acid |

This table is predictive, based on established principles of electrophilic aromatic substitution.

The C-H bonds of the phenyl ring in phenoxyacetic acid derivatives can be functionalized through transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions have been developed for the direct olefination of α-phenoxyacetic acids. nih.govnih.gov These reactions can be directed to either the ortho or meta positions by using a combination of a weakly coordinating auxiliary group and specific ligands. nih.govnih.gov This approach is notable as the meta-C-H functionalization provides regioselectivity that is complementary to classical electrophilic substitution. nih.gov

More recently, a dual-catalyst system using iron and nickel has been developed for the decarboxylative cross-coupling of 2-phenoxyacetic acid with aryl iodides. acs.org In this metallaphotoredox process, an iron catalyst is proposed to activate the carboxylic acid under light irradiation, while a nickel complex activates the aryl halide coupling partner. acs.org This methodology is highly chemoselective for aryl iodides over other halides.

Iron-based catalysts, such as nanosized ferric hydroxide, have also been shown to effectively catalyze the C-O cross-coupling of phenols with haloacetates to produce phenoxyacetic acid esters, demonstrating a practical and environmentally favorable synthetic route. asianpubs.org

Electrophilic Aromatic Substitution Patterns

Mechanistic Studies of Multi-component Reactions Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly efficient synthetic strategies. frontiersin.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prominent examples. mdpi.comresearchgate.net

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net The accepted mechanism involves the formation of an α-adduct through the attack of the isocyanide on the carbonyl carbon, which is facilitated by the carboxylic acid. researchgate.net A subsequent intramolecular acyl transfer yields the final product.

This compound can, in principle, serve as both the carbonyl and the carboxylic acid component in a Passerini-type reaction. However, studies involving the closely related 2-oxo-2-phenylacetic acid and 2-phenoxyacetic acid in Passerini reactions have found that the resulting adducts can be unstable towards metabolic and hydrolytic cleavage. acs.orgnih.gov

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including an amine. mdpi.com The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion.

The participation of this compound in these reactions would lead to complex peptidomimetic structures. While specific mechanistic studies on this compound in MCRs are not widely documented, its structural motifs are well-represented in the components known to undergo these transformations. mdpi.comugr.esnih.gov

Exploration of Radical Pathways in this compound Transformations

The generation of radical intermediates from this compound and its derivatives is a key step in several chemical transformations, particularly in the formation of new carbon-carbon bonds. These reactions often proceed through photocatalytic or metal-catalyzed pathways, where the carboxylic acid group facilitates the formation of a carbon-centered radical upon decarboxylation.

One of the prominent radical pathways involving α-oxo acids like this compound is the Giese reaction. rsc.org In this type of reaction, a nucleophilic carbon-centered radical is generated and subsequently adds to an electron-deficient alkene (a Michael acceptor). rsc.org This process is highly efficient for creating new C-C bonds. The general mechanism, often initiated by a photocatalyst, involves the formation of a carboxyl radical through a single electron transfer (SET), which then readily undergoes decarboxylation to produce a carbon-centered radical. rsc.org This radical then engages with a Michael acceptor. rsc.org

Recent research has demonstrated the utility of iridium-based photocatalysts in mediating the decarboxylative 1,4-addition of α-oxocarboxylic acids to Michael acceptors. conicet.gov.ar For instance, using an iridium catalyst like Ir[dF(CF3)ppy]2(phen)PF6, various 2-(hetero)aryl-2-oxocarboxylic acids can serve as acyl radical sources. conicet.gov.ar These reactions are typically conducted in a mixed solvent system, such as dichloromethane (B109758) and water, under blue LED irradiation. conicet.gov.ar The scope of this reaction is broad, accommodating a range of Michael acceptors including α,β-unsaturated esters, ketones, amides, nitriles, and sulfones, leading to the desired products in good yields. conicet.gov.ar

Control experiments have provided insight into the radical nature of these transformations. The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO), has been shown to completely inhibit the reaction, indicating the involvement of radical intermediates. rsc.org

The reaction conditions and the nature of the substituents on the aromatic ring of the phenoxyacetic acid can influence the efficiency of the radical transformation. For example, in photocatalyzed Giese additions, phenylacetic acids with both electron-donating and electron-withdrawing groups are generally well-tolerated. rsc.org However, lower yields are sometimes observed with electron-withdrawing substituents, which can be attributed to the decreased nucleophilicity of the resulting radical. rsc.org

The table below summarizes the findings from a study on the iridium-catalyzed direct decarboxylative Giese reaction of various 2-oxo-2-(hetero)arylacetic acids with different Michael acceptors. rsc.org

| 2-Oxo-2-(hetero)arylacetic Acid | Michael Acceptor | Product Yield (%) |

| 2-Oxo-2-phenylacetic acid | Nitrile-containing acceptor | Moderate to Excellent |

| 2-Oxo-2-phenylacetic acid | Sulfone-containing acceptor | Moderate to Excellent |

| 2-Oxo-2-phenylacetic acid | Ester-containing acceptor | Moderate to Excellent |

| 2-Oxo-2-phenylacetic acid | Ketone-containing acceptor | Moderate to Excellent |

| 2-Oxo-2-phenylacetic acid with EWG | Ketone-containing acceptor | Lower Yield |

| 2-Oxo-2-phenylacetic acid with EDG | Ketone-containing acceptor | Higher Yield |

| 2-Heteroaryl-substituted glyoxylic acid | Ketone-containing acceptor | Moderate |

Furthermore, the reactivity of phenoxyacetic acid derivatives in radical reactions can be influenced by their molecular structure. Computational studies using Density Functional Theory (DFT) have been employed to understand the reactivity of these compounds. For instance, the substitution of chlorine atoms on the aromatic ring of phenoxyacetic acid can increase the molecule's reactivity. mdpi.com

In some cases, the radical intermediates generated from phenoxyacetic acid can undergo alternative reaction pathways. For example, under anaerobic conditions, the TiO2 photocatalysis of phenoxyacetic acid in the presence of maleic anhydride (B1165640) or maleimides can lead to the formation of chromenedione derivatives in addition to the expected adducts. researchgate.net This highlights the complexity and versatility of radical pathways in the transformations of this compound.

Computational and Theoretical Studies of 2 Oxo 2 Phenoxyacetic Acid

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the molecular and electronic properties of chemical compounds. tandfonline.comorientjchem.org For phenoxyacetic acid and its derivatives, these computational approaches provide detailed insights into their structure, reactivity, and behavior at an atomic level. orientjchem.orgresearchgate.net Methods such as B3LYP, a hybrid DFT functional, combined with basis sets like 6-311++G(d,p), are frequently employed to calculate optimized geometries, vibrational frequencies, and electronic properties. orientjchem.orgmdpi.com These theoretical calculations are often validated by comparing the results, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. orientjchem.org

The distribution of electronic charge within a molecule is fundamental to its chemical properties and biological activity. mdpi.com For phenoxyacetic acid, the electronic charge distribution has been analyzed using methods like Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) maps, calculated at the B3LYP/6-311++G(d,p) level of theory. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical interactions. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comresearchgate.net

For phenoxyacetic acid, DFT calculations have been used to determine the energies of the HOMO and LUMO and to derive various reactivity descriptors. mdpi.com Among a series of its chlorinated derivatives, unsubstituted phenoxyacetic acid was found to have the largest HOMO-LUMO gap, indicating it is the least reactive and most electronically stable compound in the set. mdpi.com This high stability is also reflected in its chemical hardness. mdpi.com These descriptors provide a quantitative measure of the molecule's electronic properties and potential behavior in chemical reactions. epstem.net

Table 1: Frontier Orbital Energies and Reactivity Descriptors for Phenoxyacetic Acid Calculated using the DFT method (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.62 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.54 |

| Energy Gap | ΔE | 8.08 |

| Ionization Potential | I | 9.62 |

| Electron Affinity | A | 1.54 |

| Electronegativity | χ | 5.58 |

| Chemical Potential | µ | -5.58 |

| Chemical Hardness | η | 4.04 |

| Chemical Softness | S | 0.12 |

| Electrophilicity Index | ω | 3.86 |

| Data sourced from a study on phenoxyacetic acid and its derivatives. mdpi.com |

Analysis of Electronic Structure and Charge Distribution

Conformational Analysis and Molecular Modeling of the Compound and its Derivatives

The three-dimensional structure and conformational flexibility of phenoxyacetic acid derivatives are critical to their interactions with biological targets. Molecular modeling and X-ray diffraction studies have revealed that these molecules can adopt various conformations. researchgate.net The conformation is often described by the torsion angles of the flexible side chain relative to the phenyl ring.

In numerous crystal structures of adducts involving (2,4-dichlorophenoxy)acetic acid and (2,4,5-trichlorophenoxy)acetic acid, the molecules were found to adopt either synclinal or antiperiplanar conformations. researchgate.net The specific conformation adopted can be influenced by the nature of the co-crystallized molecule in an adduct. researchgate.net For example, in a study of six different molecular complexes, three exhibited a synclinal conformation while the other three were antiperiplanar. researchgate.net In solution, organophosphorus heterocyclic compounds analogous to phenoxyacetic acid derivatives, such as 2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanes, can exist in equilibria between different conformations like chair-boat or chair-twisted-chair forms. researchgate.net Computational methods are used to determine the preferred, lowest-energy conformations and to understand the steric and stereoelectronic effects that dictate the final structure. researchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of reaction mechanisms, providing a detailed view of how chemical transformations occur. This involves mapping the potential energy surface of a reaction, identifying intermediates, and locating the high-energy transition states that connect them. unimi.it For phenoxyacetic acid and its derivatives, these simulations are vital for understanding their degradation pathways and metabolic fate.

One important reaction is the interaction with hydroxyl radicals (•OH), a key species in advanced oxidation processes for environmental remediation. researchgate.net Studies on chlorinated phenoxyacetic acids have shown that the predominant reaction pathway is the addition of the hydroxyl radical to the aromatic ring, forming hydroxycyclohexadienyl radical intermediates. researchgate.net The specific site of addition can be influenced by the substituents on the ring. researchgate.net

In the context of enzymatic reactions, computational modeling is used to understand enantioselectivity. acs.org This requires calculating the entire reaction pathway for different enzyme-substrate complexes to find the lowest-energy transition states, as these determine the reaction's outcome. acs.org For compounds containing a thiophene (B33073) ring, which are structurally related to phenoxyacetic acid, theoretical calculations like the Intrinsic Reaction Coordinate (IRC) have been used to investigate reaction mechanisms. nih.gov These studies have helped to elucidate whether product formation occurs via an arene oxide intermediate and a subsequent NIH-shift rearrangement or through other pathways. nih.gov

Theoretical Studies of Metal-Ligand Interactions with Phenoxyacetic Acid Analogs

The carboxylate group in phenoxyacetic acid and its analogs can act as a ligand, binding to metal ions to form complexes. Theoretical studies are crucial for understanding the nature of these metal-ligand interactions. researchgate.net DFT calculations have been extensively used to study the structure, stability, and bonding characteristics of metal complexes with ligands analogous to phenoxyacetic acid. mdpi.comnih.gov

For instance, a detailed DFT study investigated the interactions of Pb²⁺ with macrocyclic ligands containing acetate (B1210297) pendant arms, which serve as analogs for the binding portion of phenoxyacetic acid. mdpi.comnih.gov The analysis of these interactions often employs techniques like Natural Energy Decomposition Analysis (NEDA), which partitions the total interaction energy into components such as electrostatic attraction, Pauli repulsion, and charge transfer (CT). mdpi.comnih.gov

These studies revealed that the bonding in such complexes has a strong electrostatic character. mdpi.comnih.gov The charge transfer component, which represents the covalent contribution to the bond, was found to be significant, with carboxylate oxygen and aromatic nitrogen donors being particularly effective at transferring charge to the metal ion. mdpi.comnih.gov Such computational analyses provide fundamental insights into the coordination chemistry of these ligands and can guide the design of new chelating agents for various applications. uni-marburg.de

Role in Biochemical Systems and Enzyme Interactions Academic Perspectives

Design and Application of Analogs as Enzyme Probes and Inhibitors

Analogs of 2-oxo-2-phenoxyacetic acid are valuable tools in biochemical research, serving as probes to investigate enzyme mechanisms and as inhibitors to modulate enzyme activity. Their design often involves modifying the phenoxyacetic acid scaffold to enhance specificity and potency for target enzymes.

Aminopeptidases are a class of hydrolases that play crucial roles in various physiological processes by cleaving N-terminal amino acids from peptides. researchgate.netresearchgate.net Derivatives of phenoxyacetic acid have been synthesized and evaluated as inhibitors of these enzymes.

For instance, a series of phenoxyacetic acids substituted with a 2-(2-oxo-1-azacycloalkyl)acetamido moiety have been prepared and tested for their inhibitory activity against porcine kidney aminopeptidase (B13392206) M (AP-M). researchgate.net The inhibitory activity of these compounds was found to be dependent on the structure of the lactam ring and the substitution pattern on the phenoxy ring. One of the most active compounds identified was 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid, which exhibited a Ki of 243.6 µM. researchgate.net

Another study reported that 2-{-4-[2-(2-oxoperhydroperazin-1-yl) acetamido] phenoxy} acetic acid showed the highest inhibition activity against AP-M with an IC50 value of 449.5µM. jetir.org The design of these inhibitors often incorporates structural features that mimic the transition state of the enzymatic reaction, leading to potent and specific inhibition. nih.gov Furthermore, penicillin amidases, which are structurally related to some hydrolases, can cleave phenoxyacetic acid derivatives, suggesting a role in the assimilation of phenoxyacetylated compounds. nih.gov

Table 1: Inhibition of Porcine Kidney Aminopeptidase M by Phenoxyacetic Acid Derivatives. researchgate.net

| Compound | Position of Substitution | Lactam Ring Size | Ki (µM) |

| 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | ortho | 5-membered | > 500 |

| 2-{3-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | meta | 5-membered | > 500 |

| 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | para | 5-membered | > 500 |

| 2-{4-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid | para | 6-membered | 316.5 |

| 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid | para | 7-membered | 243.6 |

The 2-oxo acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDC), are crucial multi-enzyme assemblies that link major metabolic pathways. researchgate.netwikipedia.org Synthetic analogs of 2-oxo acids, including those with a phenoxyacetoxy group, have been developed as inhibitors of these complexes. nih.govnih.govresearchgate.net

A series of α-(substituted-phenoxyacetoxy)-α-heterocyclylmethylphosphonate derivatives were synthesized and shown to be potential inhibitors of the pyruvate dehydrogenase complex (PDHc). nih.gov These compounds were designed based on previous work with O,O'-dimethyl α-(substituted-phenoxyacetoxy)alkylphosphonates. The introduction of a fural or thienyl group led to compounds with significant herbicidal activity and effective inhibition of plant PDHc. nih.gov For example, O,O'-Dimethyl α-(2,4-dichlorophenoxyacetoxy)-α-(furan-2-yl)methylphosphonate demonstrated higher inhibitory potency against PDHc from Pisum sativum (pea) compared to Oryza sativa (rice). nih.gov

The regulation of these complexes is intricate, involving feedback inhibition by products like acetyl-CoA and NADH, as well as phosphorylation and dephosphorylation cycles. wikipedia.orgyoutube.comnih.gov Phosphonate analogs of 2-oxo acids are known to be potent and specific inhibitors of their corresponding dehydrogenase complexes. frontiersin.orgsemanticscholar.org The inhibitory mechanism of these analogs often involves tight binding to the active site of the E1 component of the complex. nih.gov

Table 2: Inhibition of Pyruvate Dehydrogenase Complex (PDHc) by Phenoxyacetoxy Phosphonate Analogs. nih.gov

| Compound | R3 | X, Y | Plant Species | Inhibitory Potency |

| II-17 | furan-2-yl | 2,4-dichloro | Pisum sativum | High |

| II-17 | furan-2-yl | 2,4-dichloro | Oryza sativa | Moderate |

Interactions with Aminopeptidases and Related Hydrolases

Metabolic Transformations of Related Aryloxyacetic Acids in Biological Systems

Aryloxyacetic acids, including phenoxyacetic acid and its derivatives, undergo various metabolic transformations in biological systems such as plants, microorganisms, and animals. nih.govtandfonline.comjournals.co.za These transformations are key to their biological activity and degradation.

In plants, the metabolism of phenoxyacetic acid herbicides is a crucial factor in their selectivity and efficacy. nih.govwikipedia.org For instance, callus cells of Phaseolus vulgaris metabolize unsubstituted phenoxyacetic acid primarily through 4-hydroxylation of the aromatic ring, followed by the formation of a phenolic glucoside. nih.gov In the case of (4-chloro-2-methylphenoxy)acetic acid (MCPA), metabolism involves hydroxylation at the methyl group. nih.gov

Microorganisms in the soil play a significant role in the breakdown of phenoxyacetic acid herbicides. journals.co.za The degradation pathways often involve ortho-hydroxylation of the aromatic ring, leading to the formation of catechols, which are then further degraded. journals.co.za For example, 4-chlorophenoxyacetic acid is degraded via 4-chlorocatechol. journals.co.za

In animal systems, phenoxyacetic acids can be metabolized through conjugation reactions. tandfonline.comdrughunter.comal-edu.com For example, in the dogfish shark (Squalus acanthias), the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are extensively metabolized to their corresponding taurine (B1682933) conjugates. tandfonline.com In mammals, Phase II metabolism often involves conjugation with glucuronic acid, sulfate, or glutathione. drughunter.com The initial step for many of these conjugation reactions is the formation of a reactive acyl-CoA thioester. al-edu.com

Theoretical Basis of Receptor Ligand Binding for Phenoxyacetic Acid Derivatives

The interaction of phenoxyacetic acid derivatives with their biological targets, such as receptors and enzymes, can be analyzed and predicted using computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. chalcogen.roderpharmachemica.combohrium.commdpi.com These theoretical approaches provide insights into the structural features that govern binding affinity and biological activity.

QSAR studies have been employed to correlate the physicochemical properties of phenoxyacetic acid derivatives with their biological activities. derpharmachemica.commdpi.com The first application of QSAR by Hansch in 1962 involved correlating the plant growth regulatory activity of phenoxyacetic acids with Hammett constants and partition coefficients. derpharmachemica.com More recent studies have used 3D-QSAR methods to analyze the binding of 2,4-disubstituted-phenoxy acetic acid derivatives to the CRTh2 receptor. chalcogen.ro These models help in designing new compounds with improved potency and selectivity.

Molecular docking simulations are used to predict the binding mode of phenoxyacetic acid derivatives within the active site of a receptor. nih.govnih.govmdpi.com For example, docking studies of phenoxyacetic acid derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists have shown that substitutions at the para position of the phenyl ring lead to better binding affinity. nih.gov These studies also highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding. nih.govmdpi.com Theoretical calculations using Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of these molecules, providing further understanding of their interaction with biological targets. mdpi.com

Table 3: Theoretical Approaches for Studying Phenoxyacetic Acid Derivatives.

| Method | Application | Key Findings |

| QSAR | Correlates chemical structure with biological activity. chalcogen.roderpharmachemica.com | Identifies key physicochemical properties (e.g., hydrophobicity, electronic effects) influencing activity. derpharmachemica.com |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. nih.govnih.gov | Reveals specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govmdpi.com |

| DFT | Calculates electronic properties and reactivity. mdpi.com | Provides insights into the electronic charge distribution and reactivity of the molecules. mdpi.com |

Chemical Biology Approaches Utilizing this compound Derivatives

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.govnih.gov Derivatives of this compound and related phenoxyacetic acids are employed as chemical probes to investigate various biological processes. rsc.orgacs.orgstanford.edu

One application is in the development of activity-based probes (ABPs) for enzyme profiling. nih.govstanford.edu ABPs are designed to covalently modify the active site of a specific enzyme or enzyme family, allowing for their detection and characterization in complex biological samples. nih.gov For example, a chloroacetohydrazide scaffold, which can be derived from phenoxyacetic acid, has been identified as an inhibitor for ubiquitin C-terminal hydrolases. acs.org

Phenoxyacetic acid derivatives are also used in the design of fluorescent probes for cellular imaging. rsc.orgnih.gov A luminescent europium(III) probe featuring phenoxyacetate (B1228835) groups has been developed for the selective detection of adenosine (B11128) diphosphate (B83284) (ADP). rsc.org The phenoxyacetate moieties in this probe enhance its water solubility and contribute to its photophysical properties. rsc.org Furthermore, the phenoxyacetic acid scaffold has been incorporated into chalcones to create compounds with herbicidal activity. acs.org Another derivative, 4-(Oxoacetyl)phenoxyacetic Acid (OAPA), is used in affinity chromatography to immobilize proteins through a covalent bond with arginine residues. thebiogrid.org

Advanced Analytical Methodologies for Research on 2 Oxo 2 Phenoxyacetic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Insight

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2-oxo-2-phenoxyacetic acid and its derivatives. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places, enabling the confident identification of molecules with the same nominal mass. alevelchemistry.co.uk This high accuracy is critical for confirming the molecular formula of newly synthesized compounds. For instance, in the analysis of related complex molecules, HRMS has been used to confirm the elemental composition, with calculated values closely matching the found values, such as for C23H20F2N2O2Na. beilstein-journals.org

Beyond simple structural confirmation, HRMS provides significant mechanistic insights. By identifying and characterizing reaction intermediates and byproducts, researchers can better understand the pathways of chemical transformations. unipv.itcore.ac.ukacs.org For example, in studies involving similar compounds, HRMS is used to analyze complex reaction mixtures, helping to elucidate the steps involved in their formation or degradation. europa.eudshs-koeln.de The technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex samples, allowing for the separation of components before mass analysis. mdpi.com

Table 1: Illustrative HRMS Data for a Derivative Compound

| Parameter | Value |

|---|---|

| Molecular Formula | C23H20F2N2O2Na |

| Calculated m/z | 417.1391 |

| Found m/z | 417.1389 |

This table demonstrates the precision of HRMS in confirming the elemental composition of a complex organic molecule. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of this compound in solution. evitachem.com Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. ox.ac.ukresearchgate.net

In ¹H NMR spectra of compounds related to this compound, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the assignment of each hydrogen atom to its position in the molecule. rsc.org For example, aromatic protons typically appear in a specific region of the spectrum, while protons of the acetic acid moiety will have distinct chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In the context of this compound derivatives, characteristic signals for the carbonyl carbon (C=O), carbons of the phenyl ring, and the carboxylic acid carbon can be readily identified. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further confirming the structural assignments. mdpi.comox.ac.uk

Table 2: Representative NMR Data for a Substituted Phenoxyacetic Acid Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.55 | d, J=16.4 Hz | CH |

| ¹H | 7.35 | d, J=1.6 Hz | Ar-H |

| ¹H | 4.74 | s | OCH₂ |

| ¹H | 3.83 | s | OCH₃ |

| ¹³C | 197.7 | - | C=O |

| ¹³C | 169.8 | - | COOH |

| ¹³C | 149.4 | - | Ar-C |

| ¹³C | 65.1 | - | OCH₂ |

This table provides an example of ¹H and ¹³C NMR data used for the structural elucidation of a complex phenoxyacetic acid derivative. rsc.org

Chromatographic Methods for Purification and Analysis (HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its analogs. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for these non-volatile compounds. bccampus.ca

HPLC and UPLC methods are routinely used to determine the purity of synthetic batches and to isolate the desired product from reaction mixtures. scielo.brpan.olsztyn.pl These techniques utilize a stationary phase, often a C18 column, and a mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water with an acid modifier, to separate compounds based on their polarity. pan.olsztyn.pl The use of a Diode Array Detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment. springernature.com UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. bccampus.canih.govresearchgate.net

Gas Chromatography (GC) is another valuable tool, especially for the analysis of volatile derivatives of this compound. epa.gov For GC analysis, the carboxylic acid group is often esterified to increase its volatility. usgs.gov GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. beilstein-journals.orgresearchgate.net

Table 3: Comparison of Chromatographic Techniques for Phenoxyacetic Acid Analysis

| Technique | Primary Use | Sample Volatility Requirement | Key Advantages |

|---|---|---|---|

| HPLC | Purification, Purity Assessment, Quantification | Low | Robust, widely applicable, various detectors. scielo.brspringernature.com |

| UPLC | High-throughput analysis, improved resolution | Low | Faster analysis, higher sensitivity than HPLC. nih.govresearchgate.net |

| GC | Analysis of volatile derivatives, reaction monitoring | High (derivatization often needed) | High resolution for volatile compounds. epa.govusgs.gov |

X-ray Absorption Spectroscopy (XAS) for Coordination Chemistry Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of metal atoms in coordination complexes involving ligands like this compound. researchgate.netsbq.org.brnih.gov This method is particularly valuable for studying samples in various states, including solutions and amorphous solids, where single-crystal X-ray diffraction is not feasible. uiowa.edu

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. researchgate.net The EXAFS region contains information about the number, type, and distances of neighboring atoms. researchgate.net

In the context of this compound, XAS can be used to study how the carboxylate and ether oxygen atoms coordinate to metal ions. nih.gov By analyzing the XAS data of metal complexes, researchers can determine bond lengths and coordination numbers, providing crucial insights into the structure and bonding of these complexes. researchgate.netuiowa.edu This information is vital for understanding their catalytic activity or biological function.

Vibrational Spectroscopy (IR, Raman) and UV-Visible Spectroscopy for Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, and UV-Visible spectroscopy are fundamental techniques for the characterization of this compound. pulsus.compulsus.com

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups. For this compound, characteristic vibrational bands for the carboxylic acid O-H stretch, the carbonyl (C=O) stretches of both the keto and acid groups, the C-O-C ether linkage, and the aromatic ring C-H and C=C bonds can be observed and assigned. rsc.orgresearchgate.net These spectra serve as a molecular fingerprint, confirming the presence of key functional groups. nist.gov

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. epstem.net The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For this compound, the phenoxy group and the α-keto acid moiety are chromophores that give rise to characteristic absorption bands. jcsp.org.pk The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. pulsus.com

Table 4: Key Spectroscopic Data for Phenoxyacetic Acid Derivatives

| Spectroscopic Technique | Region/Wavelength | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~1750 | C=O stretch (keto) |

| IR (cm⁻¹) | ~1715 | C=O stretch (acid) researchgate.net |

| IR (cm⁻¹) | ~1220 | C-O-C stretch (ether) jcsp.org.pk |

| UV-Vis (nm) | ~270-280 | π → π* transition of the phenyl ring pulsus.comjcsp.org.pk |

This table summarizes typical spectroscopic features that can be used to characterize molecules containing the this compound scaffold.

Future Research Directions and Unexplored Avenues for 2 Oxo 2 Phenoxyacetic Acid

Development of Green and Sustainable Synthetic Methodologies

The advancement of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Traditional routes to 2-oxo-2-phenoxyacetic acid and its esters often rely on stoichiometric oxidants or the use of hazardous precursors, presenting opportunities for significant methodological improvement.

Future research should focus on developing cleaner and more atom-economical synthetic pathways. Key areas of exploration include:

Biocatalysis: The use of enzymes, such as oxidases or laccases, could enable the direct and selective oxidation of more benign precursors like phenoxyacetic acid or its derivatives under mild aqueous conditions. Biocatalytic routes offer high selectivity, eliminate the need for toxic heavy metal catalysts, and operate at ambient temperature and pressure, drastically reducing the process's environmental footprint.

Flow Chemistry: Migrating the synthesis to continuous flow reactor systems presents a significant opportunity for process intensification. Flow chemistry allows for superior control over reaction parameters (temperature, pressure, mixing), enhances safety when handling reactive intermediates, and facilitates seamless scalability from laboratory to industrial production. A flow-based approach could enable the use of highly reactive species in a controlled manner, potentially unlocking new, more efficient synthetic routes.

Catalytic C-H Oxidation: A highly ambitious but transformative goal would be the development of a catalytic system for the direct C-H oxidation of readily available feedstocks like phenyl acetate (B1210297). Such a method would represent a major step forward in atom economy by constructing the α-keto functionality directly on a simple, inexpensive starting material, avoiding multiple pre-functionalization steps.

The table below contrasts traditional synthetic approaches with potential green alternatives, highlighting the prospective improvements.

| Parameter | Traditional Method (e.g., SeO₂ Oxidation) | Future Green Methodology (e.g., Biocatalysis) |

|---|---|---|

| Catalyst/Reagent | Stoichiometric, toxic metal oxidants (e.g., Selenium Dioxide) | Catalytic, biodegradable enzymes (e.g., Oxidases) |

| Solvent | Anhydrous, volatile organic solvents (e.g., Dioxane) | Aqueous buffers or green solvents |

| Byproducts | Significant stoichiometric metal waste | Benign byproducts (e.g., H₂O) |

| Energy Input | Often requires heating/reflux | Ambient temperature and pressure |

| Atom Economy | Low | Potentially high |

Elucidation of Undiscovered Reaction Networks and Catalytic Pathways

The reactivity of this compound is primarily dictated by its two electrophilic centers: the ketone and the ester carbonyls. While standard transformations are known, its potential in modern catalytic chemistry is largely unexplored.

Future investigations should aim to harness its unique structure in novel reaction cascades:

Asymmetric Catalysis: The prochiral ketone is an ideal substrate for developing new asymmetric catalytic reductions or nucleophilic additions. Research into chiral metal-hydride or organocatalytic systems could provide enantioselective access to valuable chiral α-hydroxy phenoxyacetic acid derivatives, which are important building blocks for pharmaceuticals and fine chemicals.

Photoredox and Electrochemical Catalysis: The carbonyl group can act as an electron acceptor or a radical precursor under photochemical or electrochemical conditions. Exploring its behavior in photoredox or electro-organic reactions could lead to novel C-C bond-forming reactions, decarboxylative couplings, or radical-mediated cyclizations that are inaccessible through traditional thermal methods.

Multicomponent Reactions (MCRs): The presence of two distinct electrophilic sites makes this compound a prime candidate for the design of new MCRs. For example, it could participate in Passerini-type or Ugi-type reactions, allowing for the rapid assembly of complex molecular scaffolds from simple inputs in a single synthetic operation.

Decarboxylative Functionalization: Upon hydrolysis to the corresponding carboxylic acid, the molecule becomes a substrate for transition-metal-catalyzed decarboxylative cross-coupling reactions. This strategy would use the carboxylate group as a disposable traceless handle to forge new C-C, C-N, or C-S bonds at the α-position, providing a powerful tool for molecular diversification.

Exploration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate discovery, rationalize experimental observations, and guide research efforts. For a molecule like this compound, a synergistic relationship between computational modeling and experimental work is essential for unlocking its full potential.

Prospective computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to elucidate the mechanisms of the novel reactions proposed in section 7.2. By calculating the energies of transition states and intermediates, researchers can predict reaction feasibility, understand catalyst-substrate interactions, and rationally design more efficient catalytic systems. DFT is also invaluable for predicting spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its derivatives in different environments (e.g., in solution, at an interface, or within a polymer matrix). This is particularly relevant for understanding its behavior in materials science applications, such as predicting its orientation on a modified surface or its interaction with other polymer chains.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of derivatives is synthesized, QSAR models can be developed to correlate structural features with specific properties (e.g., reactivity, biological activity, material performance). These predictive models can then be used to virtually screen new candidate structures, prioritizing synthetic efforts toward molecules with the most promising characteristics.

The table below summarizes the potential applications of various computational methods for studying this compound.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction barriers, electronic structures, predicted spectra (NMR, IR) |

| Molecular Dynamics (MD) | Interfacial and Bulk Behavior | Conformational preferences, solvent interactions, binding modes to surfaces or macromolecules |

| QSAR / Machine Learning | Predictive Property Modeling | Correlation of molecular structure with reactivity, physical properties, or biological activity |

Interdisciplinary Applications in Materials Science and Biosensing Research

The structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of materials science and biosensing.

Materials Science: The molecule can be envisioned as a functional monomer or cross-linking agent for novel polymers.

Polyester Synthesis: The ester group can undergo polycondensation reactions. The presence of the ketone and phenoxy groups on the polymer backbone would impart unique properties, such as altered thermal stability (Tg, Td), hydrophobicity, and refractive index. The ketone could also serve as a post-polymerization modification site.

Surface Modification: The molecule can be grafted onto material surfaces (e.g., silica (B1680970) nanoparticles, gold thin films) to tailor their properties. For instance, attachment via the carboxylate (after hydrolysis) would expose the phenoxy group, modifying surface energy and wettability. The ketone then becomes a handle for further functionalization via oxime or hydrazone ligation, enabling the attachment of biomolecules or fluorescent tags.

Biosensing Research: The specific reactivity of the α-ketoester group can be leveraged to design chemosensors and biological probes.

Analyte Detection: The ketone's selective reaction with nucleophiles like hydrazines or hydroxylamines can be the basis for a sensor. If the reaction produces a change in fluorescence or color, it could be used for the sensitive detection of these analytes. For example, a derivative could be designed to react with hydrazine (B178648), a toxic contaminant, to generate a highly fluorescent product.

Enzyme Assays: The ester linkage is a potential substrate for esterase enzymes. A probe could be designed where the phenoxy group is replaced by a fluorophore or chromophore (e.g., umbelliferone). Enzymatic cleavage would release the reporter molecule, providing a direct and continuous measure of enzyme activity.

Investigation of Novel Derivatization Strategies for Functional Materials

Systematic derivatization of the this compound core is a crucial step toward creating a library of functional molecules tailored for specific applications. Research should focus on selectively modifying its three key regions: the phenoxy ring, the ketone carbonyl, and the ester group.

Phenoxy Ring Functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration, bromination, acylation) on the phenyl ring can be used to modulate the electronic properties of the entire molecule. Installing an electron-withdrawing group (like a nitro group) would increase the electrophilicity of the carbonyl carbons, while an electron-donating group would have the opposite effect. This tuning is critical for controlling reactivity and physical properties.

Carbonyl Group Transformation: The ketone is a versatile handle for creating diverse derivatives. Condensation with substituted hydrazines or hydroxylamines can generate stable hydrazones and oximes with tunable electronic and steric properties. Reaction with 1,2-diamines can lead to the formation of heterocyclic structures like quinoxalines, which are known for their unique optical and electronic properties and are prevalent in functional materials and pharmaceuticals.

Ester Group Modification: Transesterification with functional alcohols provides a direct route to incorporate desired functionalities. For example, reacting this compound with an alcohol-containing polymerizable group (like 2-hydroxyethyl methacrylate, HEMA) would yield a new monomer. Similarly, transesterification with a fluorescent alcohol would create an intrinsic fluorescent tag.

The following table outlines potential derivatization strategies and their impact on molecular properties.

| Derivatization Site | Example Reaction | Potential Property Modification |

|---|---|---|

| Phenoxy Aromatic Ring | Nitration or Bromination | Tunes electronic properties (reactivity, redox potential); modifies intermolecular interactions (π-stacking). |

| Ketone Carbonyl | Condensation with a diamine | Forms new heterocyclic systems (e.g., Quinoxaline) with distinct optical and electronic properties. |

| Ester Group | Transesterification with HEMA | Creates a polymerizable monomer for integration into functional polymers. |

| Ketone Carbonyl | Asymmetric Reduction | Generates chiral α-hydroxy acid derivatives, valuable as stereodefined building blocks. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Oxo-2-phenoxyacetic acid, and how can they be experimentally determined?

- Answer : The molecular formula (C₈H₆O₃) and average mass (150.133 g/mol) are foundational for experimental design . Key properties include solubility (polar solvents due to ester/ketone groups) and stability under varying pH. Methodologies:

- Spectroscopy : Use NMR (¹H/¹³C) to identify α-keto and phenoxy groups. IR confirms carbonyl stretches (~1700 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity, with retention times calibrated against standards.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior.

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Answer : Common routes include:

- Esterification : Reacting phenoxyacetic acid with oxalyl chloride, followed by hydrolysis to yield the α-keto group.

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) on 2-phenoxyethanol derivatives.

- Optimization : Temperature (40–60°C) and anhydrous conditions minimize side reactions like decarboxylation. Catalysts (e.g., TEMPO) improve oxidation efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Based on analogous compounds (e.g., fluorophenyl derivatives):

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?

- Answer :

- Computational Chemistry : Density Functional Theory (DFT) calculates gas-phase geometries and enthalpy of formation, cross-validated with experimental calorimetry .

- Validation : Compare computed IR/Raman spectra with experimental data to identify discrepancies in sample purity or hydration states .

Q. What role does this compound play in modulating 2-oxo acid dehydrogenase complexes, and how can this be assayed?

- Answer : The α-keto group may act as a substrate analog for mitochondrial dehydrogenases (e.g., pyruvate dehydrogenase):

- Enzymatic Assays : Monitor NADH production (340 nm absorbance) in vitro using purified complexes .

- Inhibition Studies : Titrate the compound to assess competitive vs. non-competitive inhibition kinetics.

- Redox Coupling : Measure thioredoxin interaction via fluorescence quenching to evaluate ROS generation under low NAD⁺ conditions .

Q. How do solvent polarity and pH affect the stability and reactivity of this compound in aqueous solutions?

- Answer :

- pH Stability : The α-keto group is prone to hydrolysis at extremes (pH < 2 or > 10). Buffered solutions (pH 6–8) in deionized water are optimal .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the keto form, while protic solvents (methanol) may promote tautomerization.

- Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates under varying conditions .

Q. What strategies enable the selective functionalization of this compound for targeted drug delivery systems?

- Answer :

- Esterification : Attach polyethylene glycol (PEG) chains to the carboxylic acid group to enhance solubility and bioavailability .

- Conjugation : Employ carbodiimide crosslinkers (EDC/NHS) to couple the compound to nanoparticles or antibodies .

- In Vivo Testing : Use fluorescence tagging (e.g., FITC) to track cellular uptake in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.